
1-(2,3-Dimethoxybenzoyl)-4-(phenoxyacetyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2,3-Dimethoxybenzoyl)-4-(phenoxyacetyl)piperazine, also known as DPPE, is a chemical compound that has been extensively studied for its potential use in scientific research. DPPE is a piperazine derivative that has been shown to have a variety of biochemical and physiological effects, making it a valuable tool for researchers in a range of fields.
作用機序
The exact mechanism of action of 1-(2,3-Dimethoxybenzoyl)-4-(phenoxyacetyl)piperazine is not fully understood, but it is thought to act primarily as a modulator of neurotransmitter release. It has been shown to inhibit the release of glutamate, GABA, and acetylcholine, as well as to enhance the release of dopamine and norepinephrine. 1-(2,3-Dimethoxybenzoyl)-4-(phenoxyacetyl)piperazine may also act as an inhibitor of certain ion channels, including voltage-gated calcium channels.
Biochemical and Physiological Effects:
1-(2,3-Dimethoxybenzoyl)-4-(phenoxyacetyl)piperazine has a variety of biochemical and physiological effects, including the modulation of neurotransmitter release, the inhibition of ion channels, and the modulation of cardiovascular function. It has been shown to have analgesic and anti-inflammatory effects, as well as to modulate the immune response. 1-(2,3-Dimethoxybenzoyl)-4-(phenoxyacetyl)piperazine has also been shown to have anxiolytic and antidepressant effects, making it a potential candidate for the treatment of mood disorders.
実験室実験の利点と制限
1-(2,3-Dimethoxybenzoyl)-4-(phenoxyacetyl)piperazine has several advantages for use in lab experiments, including its ability to modulate neurotransmitter release and its potential therapeutic applications. However, there are also several limitations to its use, including its potential toxicity and the need for careful dosing and administration.
将来の方向性
There are several potential future directions for research on 1-(2,3-Dimethoxybenzoyl)-4-(phenoxyacetyl)piperazine, including further studies of its mechanism of action and its potential therapeutic applications. 1-(2,3-Dimethoxybenzoyl)-4-(phenoxyacetyl)piperazine may also be useful in the development of new drugs for the treatment of mood disorders, pain, and inflammation. Additionally, further research may be needed to determine the safety and efficacy of 1-(2,3-Dimethoxybenzoyl)-4-(phenoxyacetyl)piperazine for use in humans.
合成法
1-(2,3-Dimethoxybenzoyl)-4-(phenoxyacetyl)piperazine can be synthesized using a variety of methods, including the reaction of 2,3-dimethoxybenzoic acid with phenoxyacetyl chloride and piperazine. Other methods include the reaction of 2,3-dimethoxybenzoyl chloride with phenoxyacetic acid and piperazine, or the reaction of 2,3-dimethoxybenzoic acid with phenoxyacetic acid and piperazine in the presence of a coupling agent.
科学的研究の応用
1-(2,3-Dimethoxybenzoyl)-4-(phenoxyacetyl)piperazine has been used extensively in scientific research, particularly in the field of neuroscience. It has been shown to have a variety of effects on the central nervous system, including the modulation of neurotransmitter release and the inhibition of certain ion channels. 1-(2,3-Dimethoxybenzoyl)-4-(phenoxyacetyl)piperazine has also been used in studies of pain and inflammation, as well as in studies of cardiovascular function.
特性
分子式 |
C21H24N2O5 |
|---|---|
分子量 |
384.4 g/mol |
IUPAC名 |
1-[4-(2,3-dimethoxybenzoyl)piperazin-1-yl]-2-phenoxyethanone |
InChI |
InChI=1S/C21H24N2O5/c1-26-18-10-6-9-17(20(18)27-2)21(25)23-13-11-22(12-14-23)19(24)15-28-16-7-4-3-5-8-16/h3-10H,11-15H2,1-2H3 |
InChIキー |
SRYDKAWLKQXDEX-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1OC)C(=O)N2CCN(CC2)C(=O)COC3=CC=CC=C3 |
正規SMILES |
COC1=CC=CC(=C1OC)C(=O)N2CCN(CC2)C(=O)COC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




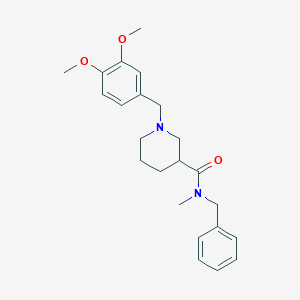
![1-[(3-chlorophenyl)methyl]-N-methyl-N-(phenylmethyl)-3-piperidinecarboxamide](/img/structure/B246850.png)
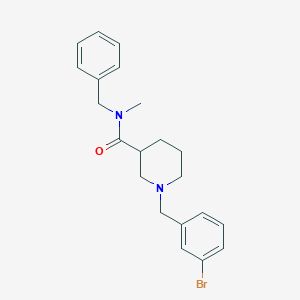

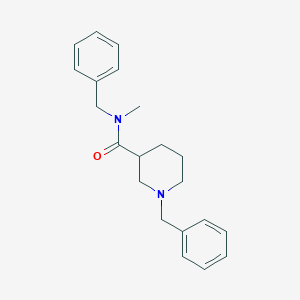

![N-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-morpholinecarboxamide](/img/structure/B246857.png)
![2-(4-morpholinyl)-1-[2-(4-morpholinyl)ethyl]-1H-benzimidazole](/img/structure/B246858.png)

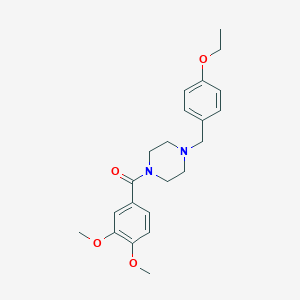
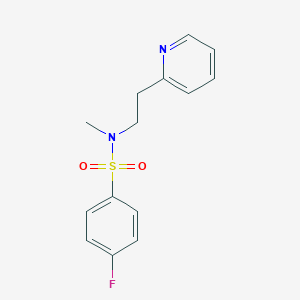
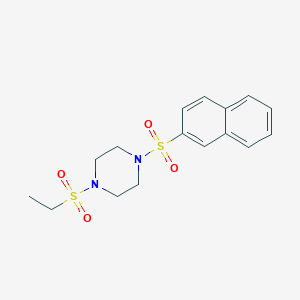
![N-methyl-N-[2-(2-pyridinyl)ethyl]ethanesulfonamide](/img/structure/B246868.png)